4-(Piperidine-1-sulfonyl)-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

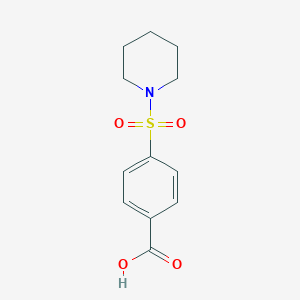

4-piperidin-1-ylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)10-4-6-11(7-5-10)18(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNINMUUJYRESG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353614 |

Source

|

| Record name | 4-(Piperidine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10252-83-2 |

Source

|

| Record name | 4-(Piperidine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidine-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidine-1-sulfonyl)-benzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-(Piperidine-1-sulfonyl)-benzoic acid is a bifunctional organic molecule that has garnered significant interest as a versatile building block in the design and synthesis of novel therapeutic agents. Its structure, incorporating a carboxylic acid, a sulfonamide linker, and a piperidine ring, offers a unique combination of physicochemical properties and synthetic handles. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its current and potential applications in drug discovery and development. The strategic incorporation of the piperidine-sulfonyl moiety can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for medicinal chemists.[1]

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on the well-characterized nature of its constituent functional groups and data from closely related analogs.

Core Chemical Properties

| Property | Value | Source/Reference |

| IUPAC Name | 4-(Piperidine-1-sulfonyl)benzoic acid | PubChem CID: 746555[2] |

| CAS Number | 10252-83-2 | PubChem CID: 746555[2] |

| Molecular Formula | C₁₂H₁₅NO₄S | PubChem CID: 746555[2] |

| Molecular Weight | 269.32 g/mol | PubChem CID: 746555[2] |

| Appearance | Predicted to be an off-white to beige solid powder. | Inferred from related compounds. |

| Melting Point | Not experimentally determined. Expected to be a high-melting solid. | |

| Solubility | Predicted to be soluble in DMSO and methanol; likely reacts with water. | Inferred from related compounds.[3][4] |

| pKa | Predicted to be around 3.5-4.5 for the carboxylic acid. | Inferred from benzoic acid and its derivatives. |

Predicted Spectroscopic Data

The structural elucidation of this compound can be achieved through standard spectroscopic techniques. Below are the predicted key spectral features based on analogous compounds.[5][6]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm). The protons ortho to the carboxylic acid group will likely appear downfield from those ortho to the sulfonyl group due to the differing electronic effects.

-

Piperidine Protons (α to Nitrogen): A multiplet around δ 2.9-3.2 ppm, corresponding to the four protons on the carbons adjacent to the nitrogen atom.

-

Piperidine Protons (β and γ to Nitrogen): Overlapping multiplets in the upfield region (δ 1.4-1.7 ppm) for the remaining six protons of the piperidine ring.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carboxylic Carbonyl Carbon: A signal in the range of δ 165-175 ppm.[7]

-

Aromatic Carbons: Four signals are expected for the benzene ring. The carbon attached to the carboxylic acid and the carbon attached to the sulfonyl group will be distinct, as will the two pairs of equivalent carbons. These will likely appear in the δ 125-145 ppm range.

-

Piperidine Carbons (α to Nitrogen): A signal around δ 47 ppm.[5]

-

Piperidine Carbons (β to Nitrogen): A signal around δ 25 ppm.[5]

-

Piperidine Carbon (γ to Nitrogen): A signal around δ 23 ppm.[5]

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1720 cm⁻¹.[9]

-

S=O Stretch (Sulfonamide): Two characteristic strong absorption bands, typically around 1330-1360 cm⁻¹ (asymmetric) and 1140-1170 cm⁻¹ (symmetric).

-

C-N Stretch (Piperidine): A band in the region of 1200-1250 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M+): The exact mass would be expected at m/z 269.0722 for the [M+H]⁺ ion in high-resolution mass spectrometry.

-

Fragmentation Pattern: Key fragmentation would likely involve the loss of the carboxylic acid group (-COOH), the piperidine ring, and cleavage of the C-S and S-N bonds.

Synthesis and Experimental Protocols

The most direct and widely applicable synthesis of this compound involves the reaction of 4-(chlorosulfonyl)benzoic acid with piperidine. This is a classic nucleophilic substitution reaction at the sulfonyl chloride functional group.

Caption: General synthetic scheme for this compound.

Detailed Step-by-Step Synthesis Protocol[10]

This protocol is adapted from established methods for the synthesis of sulfonamides from sulfonyl chlorides.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and a suitable base such as sodium carbonate (1.2 equivalents) or pyridine (1.2 equivalents) in an appropriate solvent (e.g., deionized water or dichloromethane).

-

Cooling: Chill the reaction mixture in an ice bath to 0 °C with continuous stirring.

-

Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the chilled amine solution over 15-20 minutes. Maintaining a low temperature is crucial to minimize the hydrolysis of the sulfonyl chloride.

-

Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Carefully acidify the solution to a pH of approximately 2 with the dropwise addition of 10% hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.

-

-

Purification:

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

-

Drying and Recrystallization:

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure this compound.

-

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry. Determine the melting point and calculate the yield.

Chemical Reactivity and Potential for Derivatization

The bifunctional nature of this compound allows for a range of chemical transformations, making it a valuable intermediate for creating libraries of compounds.

Caption: Key reaction pathways for this compound.

-

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety is readily derivatized.

-

Esterification: Standard Fischer esterification conditions (an alcohol in the presence of a catalytic amount of strong acid) will yield the corresponding ester.

-

Amide Bond Formation: The carboxylic acid can be activated with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) to facilitate the formation of an amide bond with a primary or secondary amine.[10] This is a widely used strategy in the synthesis of bioactive molecules.

-

Hydrazide Formation: Reaction with hydrazine hydrate can convert the carboxylic acid into the corresponding hydrazide, which is a useful intermediate for synthesizing various heterocyclic compounds.[11]

-

-

Reactions on the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The sulfonyl group is a deactivating, meta-directing group, while the carboxylic acid is also deactivating and meta-directing. The overall directing effect will depend on the reaction conditions, but substitution is generally expected to be challenging.

-

Stability of the Sulfonamide and Piperidine Moieties: The piperidine-sulfonyl bond is generally stable under a wide range of reaction conditions. The piperidine ring itself is also robust.

Applications in Drug Discovery and Development

The 4-(piperidine-sulfonyl)benzoic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

-

Carbonic Anhydrase Inhibitors: Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, with applications as diuretics, antiglaucoma agents, and anticancer drugs.[12] The 4-(piperidine-sulfonyl)benzoic acid core can be elaborated to generate potent and selective inhibitors of various CA isoforms.[10] The piperidine and benzoic acid moieties can be modified to optimize interactions with the active site of the enzyme, leading to improved potency and selectivity.

-

Scaffold for Combinatorial Chemistry: Due to the ease of derivatization at the carboxylic acid group, this molecule is an excellent starting point for the creation of compound libraries for high-throughput screening. By coupling a diverse range of amines to the carboxylic acid, a wide variety of chemical space can be explored to identify new hits for various biological targets.

-

Modulation of Physicochemical Properties: The piperidine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and cell permeability. The sulfonamide linker provides a stable connection point and can participate in hydrogen bonding interactions with target proteins.[1]

Safety and Handling

Based on the GHS classifications for this compound and related compounds, appropriate safety precautions should be taken when handling this chemical.[2]

-

Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity with significant potential in medicinal chemistry. Its robust structure and the presence of two key functional groups allow for extensive derivatization, making it an ideal scaffold for the development of novel drug candidates. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for researchers aiming to leverage this promising molecule in their drug discovery programs.

References

- The Royal Society of Chemistry. (n.d.). 4-(Piperidine-1-sulfonyl)-benzonitrile.

- PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)benzoic acid. National Center for Biotechnology Information.

- UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.

- Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5038.

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

- ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC 6 H 5 ) 3 ·(H 2 O) 3 ]; 3: [Eu(OOCC 6 H 5 ) 3 ·(HOOCC 6 H 5 ) 2 ].

- Medicinal and Medical Chemistry. (n.d.). Sulfaguanidines: A new class of carbonic anhydrase inhibitors.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- Abdoli, M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 24(18), 3244.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook.

- Wikipedia. (n.d.). Piperidine-4-sulfonic acid.

- MDPI. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.

- ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.

- LookChem. (n.d.). 4-(Piperidin-4-yl)benzoic acid.

- National Center for Biotechnology Information. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7004.

- PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. National Center for Biotechnology Information.

- ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times.

- NIST. (n.d.). Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. NIST Chemistry WebBook.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).

- ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Piperidine-1-sulfonyl)benzoic acid | C12H15NO4S | CID 746555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 哌啶 biotech. grade, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. iris.unica.it [iris.unica.it]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

- 12. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-(Piperidine-1-sulfonyl)-benzoic acid CAS number 10252-83-2

An In-Depth Technical Guide to 4-(Piperidine-1-sulfonyl)-benzoic acid (CAS: 10252-83-2): Properties, Synthesis, and Applications as a Core Scaffold

Introduction

This compound, registered under CAS number 10252-83-2, is a bifunctional organic molecule that serves as a pivotal intermediate and structural scaffold in modern medicinal chemistry. Its architecture, combining a benzoic acid moiety with a piperidine sulfonamide, provides a chemically versatile platform for the synthesis of diverse and complex molecular entities. While not typically an active pharmaceutical ingredient (API) in itself, its structural motifs are prevalent in a range of biologically active compounds. This guide offers a comprehensive technical overview of its chemical properties, a validated synthesis protocol, and an exploration of its primary application as a foundational building block in the development of targeted therapeutics, particularly as a scaffold for carbonic anhydrase inhibitors.

Physicochemical and Structural Properties

The molecule's utility is rooted in its distinct chemical features. The carboxylic acid group offers a reactive handle for amide bond formation, while the robust sulfonamide linkage and the saturated piperidine ring provide specific steric and electronic properties that can be exploited in drug design.

Table 1: Chemical Identifiers and Structural Details [1]

| Identifier | Value |

|---|---|

| CAS Number | 10252-83-2 |

| IUPAC Name | 4-(piperidin-1-ylsulfonyl)benzoic acid |

| Molecular Formula | C₁₂H₁₅NO₄S |

| PubChem CID | 746555 |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |

| InChI Key | UQNINMUUJYRESG-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

|---|---|

| Molecular Weight | 269.32 g/mol |

| Topological Polar Surface Area (TPSA) | 79.8 Ų |

| logP (XLogP3-AA) | 1.4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

| Exact Mass | 269.07217913 Da |

Synthesis and Characterization

The most direct and industrially relevant synthesis of this compound involves the nucleophilic substitution of a sulfonyl chloride with a secondary amine. This standard reaction is highly efficient and scalable.

Synthesis Pathway: Nucleophilic Substitution

The synthesis proceeds via the reaction of 4-(Chlorosulfonyl)benzoic acid with piperidine. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition-elimination reaction displaces the chloride ion, forming the stable sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method based on standard procedures for sulfonamide synthesis.[2] Researchers should adapt it based on laboratory conditions and scale.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) and sodium carbonate (1.2 eq) in deionized water (50 mL).

-

Cooling: Chill the reaction mixture in an ice-water bath to 0-5 °C with vigorous stirring.

-

Reagent Addition: In a separate beaker, dissolve 4-(Chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of a suitable solvent like THF or add it portion-wise as a solid. Add this slowly to the chilled amine solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Causality Note: The highly reactive sulfonyl chloride can hydrolyze in water. Slow addition at low temperatures minimizes this side reaction and controls the exotherm. Sodium carbonate is a cost-effective inorganic base sufficient to neutralize the generated HCl without reacting with the sulfonyl chloride.

-

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mobile phase such as 1:1 Ethyl Acetate:Hexane with 1% acetic acid. The product should have a lower Rf than the starting sulfonyl chloride.

-

Workup (Product Isolation): Upon completion, filter the reaction mixture to remove any unreacted starting material. Transfer the filtrate to a beaker and cool it again in an ice bath. Slowly acidify the solution to a pH of ~2 using 10% aqueous HCl. The carboxylic acid product, being insoluble in acidic water, will precipitate out as a white solid.

-

Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water. Dry the solid under vacuum. For higher purity, recrystallize the product from a suitable solvent system, such as ethyl acetate/n-hexane, to yield pure this compound.[2]

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods.

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring (typically two doublets in the 7.5-8.5 ppm range), the piperidine protons (two broad multiplets, one around 3.0 ppm for the alpha-CH₂ groups and one around 1.5 ppm for the beta- and gamma-CH₂ groups), and a very broad singlet for the carboxylic acid proton (>10 ppm).[3]

-

¹³C NMR: Key signals would include the carboxylic acid carbonyl carbon (~165-170 ppm), the aromatic carbons (125-145 ppm), and the piperidine carbons (alpha-carbons ~47 ppm, beta/gamma-carbons ~23-25 ppm).[3]

-

Infrared (IR) Spectroscopy: The spectrum should display strong, characteristic absorption bands for the S=O stretches of the sulfonamide group (asymmetric at ~1340 cm⁻¹ and symmetric at ~1160 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and a broad O-H stretch from the acid (~2500-3300 cm⁻¹).[4][5]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent ion for [M-H]⁻ at m/z 268.06.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its role as a versatile scaffold. Its derivatives have been explored for a multitude of therapeutic applications, with the sulfonamide group being a particularly privileged pharmacophore.

Caption: Role of the core scaffold in generating diverse therapeutic leads.

A Premier Scaffold for Carbonic Anhydrase Inhibitors

The sulfonamide moiety (-SO₂NH₂) is the quintessential zinc-binding group for the inhibition of carbonic anhydrase (CA) enzymes.[6] CAs are metalloenzymes that play critical roles in pH regulation, and their inhibition is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers where isoforms (e.g., CA IX, XII) are overexpressed.[7][8][9]

Derivatives of this scaffold, where the carboxylic acid is coupled to various amines or amino acids, have been synthesized and shown to be potent inhibitors of several CA isoforms.[10] The general mechanism involves the deprotonated sulfonamide coordinating to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water/hydroxide molecule. The rest of the molecule, termed the "tail," extends into the active site cavity, and modifications to this tail are used to achieve isoform selectivity.[7]

Caption: The sulfonamide group coordinating to the catalytic zinc ion in the CA active site.

Foundation for Novel Antimicrobial Agents

The sulfonamide scaffold is historically significant in the development of sulfa drugs, the first class of effective systemic antibacterial agents. While resistance is widespread, the search for novel sulfonamide-based antimicrobials continues. Various studies have shown that piperidine-sulfonamide derivatives can exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11] The this compound core provides a reliable starting point for synthesizing libraries of such compounds for antimicrobial screening.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

GHS Hazard Classification: Aggregated data indicates the compound may be harmful if swallowed, causes skin irritation, and can cause serious eye damage or irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 10252-83-2) is a compound of significant utility for the medicinal chemist and drug development professional. Its value is not as a direct therapeutic but as a highly adaptable and synthetically accessible scaffold. The presence of both a reactive carboxylic acid and a biologically proven sulfonamide moiety makes it an ideal starting material for generating compound libraries, most notably in the pursuit of potent and selective carbonic anhydrase inhibitors. The straightforward synthesis and well-defined chemical properties ensure its continued relevance as a core building block in the discovery of next-generation therapeutics.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 746555, 4-(Piperidine-1-sulfonyl)benzoic acid.

- Gümrükçü, G., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 26(24), 7575.

- Abdoli, M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 20(18), 4492.

- The Royal Society of Chemistry. (n.d.). 4-(Piperidine-1-sulfonyl)-benzonitrile - Supplementary Material.

- Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.

- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.

- Marvel, C. S., & Lazier, W. A. (1929). Benzoyl piperidine. Organic Syntheses, 9, 16.

- Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(7), 1786.

- Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 60(10-11), 705-710.

- Al-Wahaibi, L. H., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7525.

- Cruz, L. J., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. International Journal of Peptides, 2013, 601726.

- Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).

- Rocha-Roa, C., et al. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 28(14), 5364.

- Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-91.

- Nafeesa, K., et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 53(4).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid.

- Bua, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6610.

Sources

- 1. 4-(Piperidine-1-sulfonyl)benzoic acid | C12H15NO4S | CID 746555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. znaturforsch.com [znaturforsch.com]

- 5. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt | MDPI [mdpi.com]

- 6. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]

- 10. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

A Multi-Technique Approach to the Definitive Structure Elucidation of 4-piperidin-1-ylsulfonylbenzoic acid

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of drug discovery and development, the sulfonamide functional group is a cornerstone of medicinal chemistry. Compounds bearing this moiety have demonstrated a vast range of pharmacological activities, acting as antibacterial, anti-inflammatory, and anti-cancer agents, among others.[1][2] The molecule at the center of this guide, 4-piperidin-1-ylsulfonylbenzoic acid (CAS 10252-83-2), is a representative small molecule whose therapeutic potential is fundamentally linked to its precise three-dimensional structure.[3]

For researchers, scientists, and drug development professionals, the absolute and unambiguous confirmation of a molecule's chemical structure is not merely a procedural step; it is the bedrock upon which all subsequent research, including efficacy, toxicology, and formulation, is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines.

This technical guide eschews a simplistic, linear protocol. Instead, it presents a holistic and self-validating workflow for the structure elucidation of 4-piperidin-1-ylsulfonylbenzoic acid. As a Senior Application Scientist, my objective is to illuminate not just the what but the why—the causal logic behind the selection of each analytical technique and the interpretation of the resulting data. We will demonstrate how a synergistic application of mass spectrometry, NMR spectroscopy, vibrational spectroscopy, and X-ray crystallography converges to provide irrefutable evidence of the compound's identity and structure.

Chapter 1: Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before any detailed structural mapping can begin, we must first establish the elemental composition. Low-resolution mass spectrometry can provide a nominal mass, but in pharmaceutical development, precision is paramount. High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts per million (ppm). This precision is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby building the first layer of trustworthy evidence.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized 4-piperidin-1-ylsulfonylbenzoic acid in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v with 0.1% formic acid).

-

Instrumentation: Utilize an LC-HRMS system. The liquid chromatography (LC) component ensures the analysis of a pure compound, separating it from any residual starting materials or impurities.

-

Ionization: Employ Electrospray Ionization (ESI), which is a soft ionization technique ideal for polar molecules like our target compound, minimizing in-source fragmentation.[4] Run in both positive and negative ion modes.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

-

Data Analysis: Compare the experimentally measured accurate mass of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) with the theoretical mass calculated for the proposed formula, C₁₂H₁₅NO₄S.[3]

Data Presentation: Expected HRMS Results

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₅NO₄S |

| Theoretical Mass [M] | 285.0722 |

| Expected Ion (Positive) | [M+H]⁺ |

| Theoretical m/z [M+H]⁺ | 286.0799 |

| Expected Ion (Negative) | [M-H]⁻ |

| Theoretical m/z [M-H]⁻ | 284.0645 |

| Acceptable Mass Error | < 5 ppm |

This initial step provides a high-confidence filter; if the measured mass does not align with the theoretical mass within the specified error margin, the identity of the synthesized compound is immediately called into question, preventing further investment in a flawed candidate.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[5] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the carbon-hydrogen framework, determine connectivity, and infer the chemical environment of every atom. For 4-piperidin-1-ylsulfonylbenzoic acid, we will use a suite of experiments to build the structure piece by piece.

Visualizing the NMR Workflow

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic; its high boiling point ensures sample stability, and its ability to exchange with the acidic proton of the carboxylic acid allows for its observation.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. We expect to see distinct signals for the aromatic protons, the three unique sets of protons on the piperidine ring, and the acidic proton.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom in the molecule.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), which is critical for mapping the piperidine ring system.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, definitively linking the ¹H and ¹³C assignments.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, values are estimates)

Table 2.1: Predicted ¹H NMR Data

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | ~12.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | Highly deshielded acidic proton, exchanges with D₂O. |

| Hₑ | ~8.0 | Doublet | 2H | Aromatic (ortho to -COOH) | Deshielded by the electron-withdrawing carboxylic acid group. |

| Hf | ~7.8 | Doublet | 2H | Aromatic (ortho to -SO₂) | Strongly deshielded by the highly electron-withdrawing sulfonyl group. |

| Hₙ | ~2.9 | Triplet | 4H | Piperidine (α to Nitrogen) | Adjacent to the electron-withdrawing nitrogen atom.[6] |

| Hₒ | ~1.6 | Multiplet | 4H | Piperidine (β to Nitrogen) | Standard aliphatic region.[7] |

| Hₚ | ~1.4 | Multiplet | 2H | Piperidine (γ to Nitrogen) | Most shielded piperidine proton. |

Table 2.2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | Carboxylic Acid Carbonyl | Typical chemical shift for a carboxylic acid. |

| ~142 | Aromatic C (ipso to -SO₂) | Quaternary carbon attached to the sulfonyl group. |

| ~135 | Aromatic C (ipso to -COOH) | Quaternary carbon attached to the carboxylic acid. |

| ~130 | Aromatic CH (ortho to -COOH) | Aromatic methine carbon. |

| ~127 | Aromatic CH (ortho to -SO₂) | Aromatic methine carbon. |

| ~47 | Piperidine C (α to Nitrogen) | Downfield due to proximity to nitrogen. |

| ~25 | Piperidine C (β to Nitrogen) | Standard aliphatic region. |

| ~23 | Piperidine C (γ to Nitrogen) | Most upfield aliphatic carbon. |

The combination of these NMR experiments allows us to construct the entire molecular skeleton and confidently assign every proton and carbon, providing a robust, self-validating dataset.

Chapter 3: Tandem Mass Spectrometry (MS/MS) - Probing Fragmentation Pathways

Expertise & Rationale: While HRMS gives us the elemental formula, tandem mass spectrometry (MS/MS) provides evidence of the compound's connectivity by breaking the molecule apart and analyzing the fragments.[8][9] By selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that is characteristic of the specific arrangement of atoms. This serves as a powerful cross-validation of the structure proposed by NMR.

Visualizing the MS/MS Fragmentation

Caption: Predicted MS/MS fragmentation pathway for the target molecule.

Experimental Protocol: MS/MS Analysis

-

Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

-

Precursor Selection: Isolate the [M+H]⁺ ion (m/z 286.08) in the first mass analyzer.

-

Fragmentation: Subject the isolated ions to CID in a collision cell using an inert gas (e.g., argon or nitrogen).

-

Fragment Analysis: Scan the resulting fragment ions in the second mass analyzer.

-

Interpretation: Correlate the observed fragment masses with the predicted losses from the proposed structure.

Data Presentation: Predicted MS/MS Fragmentation Data

| Observed m/z | Proposed Fragment Formula | Loss from Precursor | Structural Interpretation |

| 222.10 | [C₇H₈NO₂]⁺ | -SO₂ | Loss of sulfur dioxide, indicating a sulfonyl group. |

| 201.02 | [C₇H₅O₄S]⁺ | -C₅H₁₀N | Cleavage of the S-N bond, confirming the piperidine moiety. |

| 86.09 | [C₅H₁₂N]⁺ | -C₇H₄O₄S | Formation of the protonated piperidine cation.[10] |

The observed fragmentation pattern provides direct evidence for the key structural subunits: the benzoic acid, the sulfonyl group, and the piperidine ring, perfectly corroborating the NMR data.

Chapter 4: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Confirmation

Expertise & Rationale: FTIR is a rapid, non-destructive technique that confirms the presence of specific functional groups by measuring the absorption of infrared radiation by molecular vibrations. While it does not provide the detailed connectivity of NMR, it serves as an excellent and quick quality check. For our molecule, we are looking for the characteristic stretches of the carboxylic acid O-H and C=O, and the S=O bonds of the sulfonamide.[11]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1340 and ~1160 | Asymmetric & Symmetric S=O stretch | Sulfonamide |

| ~2930 and ~2850 | C-H stretch | Aliphatic (Piperidine) |

The presence of these specific bands provides another layer of confirmatory evidence, aligning with the structural features deduced from MS and NMR.

Chapter 5: Single-Crystal X-ray Crystallography - The Gold Standard

Expertise & Rationale: While the combination of spectroscopic techniques provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[12] By diffracting X-rays off a well-ordered crystal, we can determine the precise three-dimensional coordinates of every atom in the molecule, confirming not only connectivity but also conformation and intermolecular interactions in the solid state. This is considered the "gold standard" in structure elucidation.

Visualizing the Crystallography Workflow

Caption: General workflow for single-crystal X-ray diffraction.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). A good starting point would be slow evaporation from a solvent like ethanol or acetone.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.

Data Presentation: Representative Crystallographic Data

| Parameter | Expected Outcome |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Final R-factor | < 5% |

| Output | Atomic coordinates, bond lengths, bond angles, torsion angles |

| Confirmation | Unambiguous 3D structure confirming all atomic connections |

Conclusion: A Synthesis of Evidence

The structure elucidation of 4-piperidin-1-ylsulfonylbenzoic acid, or any novel compound in a drug development pipeline, demands a rigorous, multi-faceted approach. No single technique can provide the same level of confidence as the integrated, self-validating workflow presented here.

-

HRMS established the correct elemental formula.

-

NMR Spectroscopy mapped the intricate C-H framework and proved atomic connectivity.

-

Tandem MS corroborated the presence of the key structural subunits through characteristic fragmentation.

-

FTIR Spectroscopy provided a rapid and simple confirmation of the essential functional groups.

-

X-ray Crystallography delivered the final, unambiguous proof of the three-dimensional structure.

By systematically layering evidence from these orthogonal analytical techniques, we move from a hypothesis to a certainty. This methodical and evidence-based approach ensures the scientific integrity of the data, builds trust in the results, and provides the authoritative grounding necessary to advance a compound with confidence.

References

- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

- MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.

- PubMed Central. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples.

- MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.

- DTIC. Piperidine Synthesis.

- Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry.

- ResearchGate. X-ray diffraction spectra of the sulfonamides as original samples.

- PubChem. 4-(Piperidine-1-sulfonyl)benzoic acid.

- PMC. The Shapes of Sulfonamides: A Rotational Spectroscopy Study.

- NIST WebBook. Piperidine, 1-acetyl-.

- ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.

- Fiehn Lab. Structure Elucidation of Small Molecules.

- ResearchGate. X-ray crystallographic data for sulfonimidamide 4.

- SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.

- SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid.

- Pittcon. Structure Elucidation of Small Molecules Using Mass Spectrometry Course.

- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid.

- PubMed. Piperidin-4-one: the potential pharmacophore.

- PubChem. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester.

- NIST WebBook. Piperidine.

- SpectraBase. 1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid amide - Optional[1H NMR] - Spectrum.

Sources

- 1. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Piperidine-1-sulfonyl)benzoic acid | C12H15NO4S | CID 746555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 8. pittcon.org [pittcon.org]

- 9. news-medical.net [news-medical.net]

- 10. Piperidine(110-89-4) MS spectrum [chemicalbook.com]

- 11. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]

- 12. mdpi.com [mdpi.com]

4-(Piperidine-1-sulfonyl)-benzoic acid molecular weight and formula

An In-depth Technical Guide to 4-(Piperidine-1-sulfonyl)-benzoic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a key building block in medicinal chemistry and drug discovery. The guide details its fundamental physicochemical properties, synthesis, and potential applications, with a focus on its utility for researchers and scientists. This molecule uniquely combines a benzoic acid group, a sulfonamide linker, and a piperidine ring, making it a versatile scaffold for developing novel therapeutic agents.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a bifunctional organic compound of significant interest to the scientific community. Its structure is characterized by three key components: a para-substituted benzoic acid, a highly stable sulfonamide linker, and a saturated piperidine heterocycle. This tripartite structure makes it an exceptionally valuable starting material. The carboxylic acid group provides a reactive handle for amide bond formation, while the sulfonamide moiety is a well-established pharmacophore known for its ability to interact with various biological targets, most notably zinc-containing enzymes like carbonic anhydrases.[1][2] The piperidine ring offers a means to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Core Physicochemical Properties

The precise characterization of a molecule is foundational to its application in research. The properties of this compound have been computationally determined and are consolidated in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄S | [3][] |

| Molecular Weight | 269.32 g/mol | [3] |

| IUPAC Name | 4-piperidin-1-ylsulfonylbenzoic acid | [3][] |

| CAS Number | 10252-83-2 | [3][][5] |

| Boiling Point | 459.6°C at 760 mmHg (Predicted) | [] |

| Density | 1.364 g/cm³ (Predicted) | [] |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | [] |

| InChI Key | UQNINMUUJYRESG-UHFFFAOYSA-N | [] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives typically follows established protocols for sulfonamide formation. The most direct conceptual pathway involves the reaction of a reactive chlorosulfonyl precursor with piperidine.

General Synthetic Protocol

The formation of the sulfonamide bond is achieved by reacting an amine with a sulfonyl chloride. In this context, the synthesis would involve the nucleophilic attack of the secondary amine (piperidine) on the electrophilic sulfur atom of 4-(chlorosulfonyl)benzoic acid. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]

Caption: Conceptual workflow for the synthesis of the title compound.

The carboxylic acid group offers a second site for chemical modification, commonly through amide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), allowing for the extension of the molecular scaffold.[2]

Applications in Drug Discovery and Development

The structural motifs within this compound make it a privileged scaffold in medicinal chemistry. The benzenesulfonamide core is central to a wide range of therapeutic agents.

Carbonic Anhydrase Inhibition

Sulfonamides are the cornerstone of carbonic anhydrase (CA) inhibitor design. CAs are enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[1] The sulfonamide group can coordinate with the zinc ion in the enzyme's active site. By using this compound as a starting material, researchers can synthesize libraries of compounds where diverse chemical groups are attached to the carboxylic acid. This "tail approach" allows for the exploration of interactions with residues in and around the active site, enabling the development of potent and isoform-selective CA inhibitors.[1][2]

Scaffold for Library Synthesis

The compound's bifunctional nature makes it an ideal starting point for creating chemical libraries for high-throughput screening. The workflow involves using the carboxylic acid as an anchor point to introduce a wide array of chemical diversity, leading to the generation of novel molecules for biological testing.

Caption: A conceptual workflow for utilizing the compound in drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this compound.

-

Acute Toxicity, Oral: Harmful if swallowed.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Eye Damage/Irritation: Causes serious eye damage or irritation.[3]

-

Target Organ Toxicity: May cause respiratory irritation.[3]

Conclusion

This compound is a well-defined chemical entity with significant potential as a foundational molecule in synthetic and medicinal chemistry. Its combination of a reactive carboxylic acid, a biologically relevant sulfonamide linker, and a modulatory piperidine ring provides a robust platform for the design and synthesis of novel compounds for drug discovery, particularly in the development of enzyme inhibitors.

References

- PubChem. 4-(Piperidine-1-sulfonyl)benzoic acid | C12H15NO4S | CID 746555. [Link]

- Chem-Impex. 4-Piperidin-1-yl-benzoic acid. [Link]

- PubChemLite. 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid. [Link]

- Wikipedia. Piperidine-4-sulfonic acid. [Link]

- Molport. Compound 4-[4-methyl-3-(4-methylpiperidine-1-sulfonyl)benzamido]benzoic acid. [Link]

- PubMed Central. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. [Link]

- National Institutes of Health. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]

- MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

Sources

- 1. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Piperidine-1-sulfonyl)benzoic acid | C12H15NO4S | CID 746555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 4-(Piperidine-1-sulfonyl)-benzoic acid in different solvents

An In-depth Technical Guide to the Solubility of 4-(Piperidine-1-sulfonyl)-benzoic acid

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent system dictates its bioavailability, influences its formulation strategy, and ultimately impacts its therapeutic efficacy and safety.[1][2] For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a cornerstone of rational drug design and a critical determinant of a program's success. This guide provides an in-depth technical examination of the solubility of this compound, a compound of interest due to its structural motifs commonly found in medicinal chemistry.

Compound Overview: this compound

This compound (CAS No: 10252-83-2) is a molecule that integrates three key functional groups: a benzoic acid moiety, a sulfonamide linker, and a piperidine ring.[3][4] This unique combination of an acidic group (carboxylic acid), a polar but weakly acidic sulfonamide, and a non-polar aliphatic ring gives it a complex physicochemical profile that directly governs its solubility behavior. Its structural analogues are explored in various therapeutic areas, making the study of this specific compound a valuable model for understanding a broader class of molecules.[5][6]

Physicochemical Properties

A molecule's inherent properties are the primary determinants of its solubility. The interplay between these characteristics and the properties of the solvent dictates the extent of dissolution.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄S | PubChem[3] |

| Molecular Weight | 269.32 g/mol | PubChem[3] |

| XLogP3-AA (LogP) | 1.5 | PubChem (Computed) |

| Hydrogen Bond Donors | 1 (from COOH) | PubChem (Computed) |

| Hydrogen Bond Acceptors | 5 (from O=S=O, C=O, OH) | PubChem (Computed) |

| pKa (Predicted) | ~3.5-4.5 (Carboxylic Acid) | Inferred from Benzoic Acid |

The molecule possesses both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the sulfonyl and carbonyl oxygens). This duality suggests that its interactions with solvents will be nuanced. The LogP value of 1.5 indicates a moderate lipophilicity, suggesting that it will not be exclusively soluble in either highly polar or highly non-polar solvents, but rather will require a balance of solvent properties for optimal dissolution.

The Science of Solubility: A Theoretical Framework

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[7] This process is governed by the principle of "like dissolves like," which, in thermodynamic terms, relates to the Gibbs free energy of dissolution. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

For this compound, key interactions include:

-

Hydrogen Bonding: The carboxylic acid group can donate a hydrogen bond, while the sulfonyl and carbonyl oxygens can accept hydrogen bonds. Solvents capable of hydrogen bonding (e.g., water, alcohols) are expected to interact favorably.

-

Dipole-Dipole Interactions: The polar sulfonamide and carbonyl groups create significant dipole moments, favoring interactions with polar solvents (e.g., DMSO, DMF).

-

Van der Waals Forces: The non-polar piperidine ring and benzene ring will interact via weaker van der Waals forces, allowing for some solubility in less polar solvents.

The Critical Influence of pH

The presence of the carboxylic acid group makes the solubility of this compound highly dependent on pH.[8][9] The carboxylic acid is a weak acid and will exist in equilibrium between its protonated (neutral) form (R-COOH) and its deprotonated (anionic) form (R-COO⁻).

R-COOH ⇌ R-COO⁻ + H⁺

According to Le Châtelier's principle:

-

In acidic solutions (low pH): The high concentration of H⁺ ions shifts the equilibrium to the left, favoring the neutral, protonated form. This form is significantly less polar and thus has low aqueous solubility .[10][11]

-

In basic solutions (high pH): The presence of a base (e.g., OH⁻) neutralizes H⁺, shifting the equilibrium to the right. This favors the formation of the carboxylate salt (anion), which is an ion and therefore highly soluble in aqueous media .[11][12]

This pH-dependent behavior is a critical consideration in drug formulation, dissolution testing, and predicting absorption in the gastrointestinal tract. Generally, for compounds with a basic anion, solubility increases as the pH of the solution decreases.[12]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining equilibrium (thermodynamic) solubility is the shake-flask method.[13][14] It is a robust and reliable technique that measures the saturation concentration of a compound in a given solvent after a sufficient equilibration period.

Step-by-Step Protocol

-

Preparation of Solvent Media: Prepare the desired solvents (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, water, ethanol, acetonitrile). Ensure all media are degassed to prevent bubble formation.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a series of clear glass vials. "Excess" is critical and means adding enough compound so that undissolved solid remains visible at the end of the experiment.[7]

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to a constant temperature (typically 25°C or 37°C). Agitate the vials at a consistent speed (e.g., 100 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment to let the excess solid settle. To ensure a clear supernatant free of undissolved particles, centrifuge the samples at high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately perform a precise dilution with an appropriate mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination process.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Expected Solubility Profile

While specific experimental data for this compound is not widely published, a qualitative solubility profile can be expertly inferred from its structure and the properties of related sulfonamides and benzoic acids.[16][17]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water (neutral), Ethanol, Methanol | Low (in neutral water), Moderate (in alcohols) | In neutral water, the non-polar rings and low dissociation of the acid limit solubility. Alcohols can solvate both polar and non-polar parts. |

| Aqueous Buffers | pH < 3 (Acidic) | Very Low | The carboxylic acid is fully protonated (R-COOH), minimizing polarity and aqueous solubility. |

| Aqueous Buffers | pH > 7 (Basic) | High | The carboxylic acid is deprotonated to its highly polar carboxylate salt form (R-COO⁻), which is readily solvated by water.[18] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating the polar sulfonamide and carboxylic acid groups. |

| Less Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate | These solvents offer a balance, capable of interacting with the polar groups via dipole interactions and the non-polar rings via van der Waals forces. |

| Non-polar | Toluene, Hexane, Heptane | Very Low to Insoluble | The high polarity of the sulfonamide and carboxylic acid groups cannot be overcome by the weak van der Waals interactions offered by these solvents. |

Visualizing Solute-Solvent Interactions

The solubility of the compound is a result of a complex interplay of intermolecular forces between the solute and various types of solvent molecules.

Caption: Key intermolecular forces driving solubility in different solvent classes.

Conclusion and Implications for Researchers

The solubility of this compound is a multifaceted characteristic dictated by its tripartite structure. Key takeaways for scientific professionals are:

-

pH is the Dominant Factor: For all aqueous applications, pH is the most critical variable. The compound will exhibit low solubility under acidic conditions and high solubility under neutral to basic conditions. This is paramount for designing oral dosage forms, as solubility will vary dramatically between the stomach (acidic) and the intestine (neutral to basic).

-

Polar Aprotic Solvents are Ideal for Stock Solutions: For in-vitro screening and analytical standard preparation, polar aprotic solvents like DMSO or DMF are the solvents of choice, as they are predicted to provide the highest solubility.

-

Predictive Power of Structure: By understanding the contributions of the individual functional groups—the non-polar piperidine, the polar sulfonamide, and the ionizable benzoic acid—researchers can make informed decisions about solvent selection for synthesis, purification, formulation, and analysis, even in the absence of extensive published data.

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound. The principles and protocols outlined herein are broadly applicable to a wide range of ionizable drug candidates, serving as a practical tool for advancing pharmaceutical research and development.

References

- PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)benzoic acid. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Piperidine-4-sulfonic acid.

- Angeli, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5468.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Furtado, F., et al. (2020). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 65(12), 5829-5837.

- Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 66(9), 3469-3481.

- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.

- Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- Fiveable. (n.d.). pH and Solubility. AP Chem.

- Chad's Prep. (2022). pH Effects on Solubility. YouTube.

- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-9.

- Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-568.

- Chemistry Steps. (n.d.). The Effect of pH on Solubility.

- Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- Flippin, H. F., et al. (1956). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of the American Pharmaceutical Association, 45(11), 755-758.

- Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-4.

- Google Patents. (n.d.). Soluble salts of sulfonamides.

- Zhang, C., et al. (2020). The solubility of benzoic acid in seven solvents. Journal of Chemical & Engineering Data, 65(4), 1845-1852.

- LookChem. (n.d.). This compound.

- SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Khan Academy. (n.d.). pH and solubility.

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. 4-(Piperidine-1-sulfonyl)benzoic acid | C12H15NO4S | CID 746555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.10252-83-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. youtube.com [youtube.com]

- 11. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 12. Khan Academy [khanacademy.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. US2579933A - Soluble salts of sulfonamides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Data Interpretation of 4-(Piperidine-1-sulfonyl)-benzoic acid

This guide provides a comprehensive analysis of the spectral data for 4-(Piperidine-1-sulfonyl)-benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. As researchers and scientists in this field, a thorough understanding of a compound's structural features is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular structure. This document offers an in-depth interpretation of the NMR, IR, and MS data for the title compound, grounded in established scientific principles and supported by authoritative references.

The molecular structure of this compound (C₁₂H₁₅NO₄S) consists of a benzoic acid moiety substituted at the para position with a piperidine-1-sulfonyl group.[1][][3] This unique combination of a carboxylic acid, a sulfonamide, and a piperidine ring gives rise to a distinct spectral fingerprint that, when correctly interpreted, provides unambiguous structural confirmation.

Molecular Structure and Key Spectroscopic Correlations

The diagram below illustrates the chemical structure of this compound and highlights the key proton and carbon environments that are interrogated by NMR spectroscopy.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural elucidation.

¹H NMR Spectral Data Interpretation

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the aliphatic protons of the piperidine ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (Hₐ) | ~8.1 - 8.3 | Doublet | 2H |

| Aromatic (Hₑ) | ~7.8 - 8.0 | Doublet | 2H |

| Piperidine (α-CH₂) | ~3.0 - 3.2 | Multiplet | 4H |

| Piperidine (β-CH₂) | ~1.6 - 1.8 | Multiplet | 4H |

| Piperidine (γ-CH₂) | ~1.4 - 1.6 | Multiplet | 2H |

Causality of Chemical Shifts and Multiplicities:

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.

-

Aromatic Protons: The benzene ring exhibits a classic AA'BB' system. The protons ortho to the electron-withdrawing sulfonyl group (Hₑ) are expected to be downfield from the protons ortho to the carboxylic acid group (Hₐ). Both will appear as doublets due to coupling with their adjacent protons.

-

Piperidine Protons: The protons on the piperidine ring show characteristic chemical shifts. The α-protons, being adjacent to the nitrogen atom of the sulfonamide, are the most deshielded. The β- and γ-protons appear further upfield.[4][5][6] The multiplets arise from complex spin-spin coupling between the non-equivalent methylene protons.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~165 - 175 |

| Aromatic (C-SO₂) | ~140 - 145 |

| Aromatic (C-COOH) | ~130 - 135 |

| Aromatic (CH) | ~125 - 130 |

| Piperidine (α-C) | ~45 - 50 |

| Piperidine (β-C) | ~25 - 30 |

| Piperidine (γ-C) | ~23 - 27 |

Causality of Chemical Shifts:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field.

-

Aromatic Carbons: The quaternary carbons attached to the sulfonyl and carboxyl groups are downfield due to the electron-withdrawing nature of these substituents. The protonated aromatic carbons will appear in the typical aromatic region.

-

Piperidine Carbons: The chemical shifts of the piperidine carbons are consistent with literature values for similar structures.[4][7][8] The α-carbon is the most deshielded due to its proximity to the nitrogen atom.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid (-OH) | 3300 - 2500 (broad) | O-H stretch |

| Aromatic C-H | 3100 - 3000 | C-H stretch |

| Aliphatic C-H | 2950 - 2850 | C-H stretch |

| Carboxylic Acid (C=O) | 1720 - 1680 | C=O stretch |

| Aromatic C=C | 1600 - 1450 | C=C stretch |

| Sulfonamide (S=O) | 1350 - 1310 (asymmetric) | S=O stretch |

| Sulfonamide (S=O) | 1170 - 1150 (symmetric) | S=O stretch |

| C-N Stretch | 1250 - 1020 | C-N stretch |

Interpretation of Key Absorption Bands:

-

The broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a carboxylic acid dimer formed through hydrogen bonding.[9][10][11]

-

The strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid.[9][11]

-

The two distinct bands for the S=O stretching of the sulfonamide group are crucial for confirming the presence of this functionality.[12]

-

The presence of both aromatic and aliphatic C-H stretching vibrations further corroborates the overall structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, with a molecular formula of C₁₂H₁₅NO₄S, the expected monoisotopic mass is approximately 269.07 g/mol .[1][3]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways include:

-

Loss of the piperidine ring: Cleavage of the S-N bond can lead to a fragment corresponding to the 4-sulfonylbenzoic acid radical cation.

-

Loss of the carboxyl group: Decarboxylation is a common fragmentation pathway for benzoic acid derivatives.

-

Cleavage of the piperidine ring: The piperidine ring itself can undergo fragmentation.

Caption: Proposed Mass Spectrometry Fragmentation Workflow.

Part 4: Experimental Protocols